4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
CAS No.: 597533-64-7
Cat. No.: VC16868714
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 597533-64-7 |
|---|---|
| Molecular Formula | C14H22O |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one |
| Standard InChI | InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3 |
| Standard InChI Key | ALZPKIVIXJIXCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC(CC1)C(=O)CC(C)(C)C=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 4-penten-1-one chain (CH₂=CHCH₂C(O)CH₃) attached to a 4-methyl-3-cyclohexen-1-yl group. The cyclohexene ring is substituted with a methyl group at the 4-position and dimethyl groups at the 3,3-positions, introducing steric hindrance that affects its conformational stability. The ketone group at position 1 of the pentenone chain serves as an electrophilic site, enabling nucleophilic addition reactions.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 597533-64-7 | |
| Molecular Formula | C₁₄H₂₂O | |
| Molecular Weight | 206.32 g/mol | |
| IUPAC Name | 3,3-Dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-4-penten-1-one |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis of 4-penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- typically involves acid-catalyzed cyclization of prenylated ketones or cross-aldol condensation between α,β-unsaturated aldehydes and methylcyclohexenyl derivatives. A representative route includes:
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Formation of the cyclohexene intermediate: Diels-Alder reaction between isoprene and a methyl-substituted dienophile.
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Functionalization: Oxidation of the cyclohexene intermediate to introduce the ketone group.
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Side-chain elongation: Grignard addition to extend the carbon chain, followed by dehydration to form the pentenone moiety .
Yield Optimization
Reaction yields are highly dependent on temperature control and catalyst selection. For example, using zeolite catalysts at 120–150°C improves regioselectivity during cyclization, achieving yields exceeding 65%. Solvent systems such as toluene or dichloromethane are preferred to stabilize reactive intermediates.
Applications in Industry and Research
Table 2: Comparative Olfactory Properties
| Compound | Odor Profile | Volatility | Use Case |
|---|---|---|---|
| 4-Penten-1-one, 3,3-dimethyl... | Green, earthy, floral | Base | Luxury perfumes |
| Dynascone® | Tropical fruits | Base | Cosmetic fragrances |
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of terpenoid derivatives and macrocyclic lactones. Its conjugated diene system participates in Diels-Alder reactions, enabling the construction of polycyclic frameworks. Recent studies highlight its utility in synthesizing taxane analogs, which are investigated for anticancer properties .
Physicochemical Properties
Stability and Reactivity
The compound’s α,β-unsaturated ketone moiety makes it prone to Michael addition reactions with nucleophiles such as amines or thiols. Under acidic conditions, the cyclohexene ring may undergo hydride shifts, leading to structural rearrangements .
Table 3: Predicted Physicochemical Data
| Property | Value | Method | Source |
|---|---|---|---|
| Density | 0.906±0.06 g/cm³ | Computational | |
| LogP | 4.1 | Experimental | |
| Water Solubility | 56.2 mg/L at 20°C | OECD 105 |
Comparison with Structural Analogs
Dynascone® (CAS 56973-85-4)
Dynascone® shares the same pentenone backbone but differs in substituent placement, with a 5,5-dimethylcyclohexene group instead of 4-methyl-3-cyclohexenyl. This difference reduces steric hindrance in Dynascone®, enhancing its volatility and making it more suitable for high-impact fragrance applications .
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